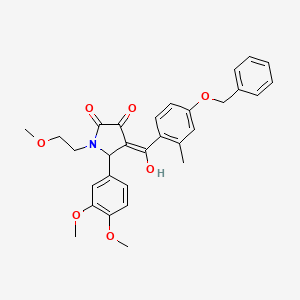

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one (CAS: 488853-85-6) is a synthetic pyrrolone derivative characterized by a complex substitution pattern. Its structure includes a benzyloxy-methylbenzoyl group at position 4, a 3,4-dimethoxyphenyl group at position 5, a hydroxyl group at position 3, and a 2-methoxyethyl substituent at position 1 of the pyrrol-2-one core.

The benzyloxy and methoxy substituents contribute to its lipophilicity, which may influence bioavailability and binding interactions with biological targets.

Properties

CAS No. |

488734-25-4 |

|---|---|

Molecular Formula |

C30H31NO7 |

Molecular Weight |

517.6 g/mol |

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C30H31NO7/c1-19-16-22(38-18-20-8-6-5-7-9-20)11-12-23(19)28(32)26-27(31(14-15-35-2)30(34)29(26)33)21-10-13-24(36-3)25(17-21)37-4/h5-13,16-17,27,32H,14-15,18H2,1-4H3/b28-26+ |

InChI Key |

DEEFNOHNHGYVRA-BYCLXTJYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC(=C(C=C4)OC)OC)/O |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC(=C(C=C4)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the Benzyloxy Group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydroxide.

Aromatic Substitution:

Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.

Final Coupling: The final step involves coupling the benzyloxy and pyrrolone intermediates using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where methoxy groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrrol-2-one Derivatives

Structure-Activity Relationship (SAR) Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, which may enhance binding to hydrophobic pockets in biological targets.

- Substituent Position and Size: Bulky groups like tert-butyl (Compound 20) or morpholinopropyl (CAS 489463-85-6 ) can hinder rotational freedom, affecting conformational stability. The target compound’s 2-methoxyethyl chain balances flexibility and steric demand, unlike rigid substituents like cyclohexyl (Compound 34 ) .

Physical and Spectral Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with polar groups (e.g., hydroxyl in Compound 20) show higher melting points (>260°C), while hydrophobic derivatives (e.g., Compound 35) remain oils .

- Chromatographic Behavior : Compounds with fluorinated or nitro groups (e.g., Compound 25, Rf = 0.29 ) exhibit distinct retention factors compared to methoxy-substituted derivatives, aiding in purification .

Biological Activity

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one, also referred to as compound 489462-56-8, is a synthetic organic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity based on available literature, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The compound has a molecular formula of C31H33NO7 and a molecular weight of 531.60 g/mol. The structure features multiple functional groups, including a pyrrole ring, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C31H33NO7 |

| Molecular Weight | 531.60 g/mol |

| CAS Number | 489462-56-8 |

Research indicates that compounds similar to this pyrrole derivative often exhibit anti-cancer and anti-inflammatory properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle regulation.

- Cytokine Modulation : The compound may influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses and cancer progression .

Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society investigated the cytotoxic effects of synthesized benzoxazepine derivatives, suggesting that related compounds could effectively target solid tumors. The study revealed varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications significantly impact efficacy .

Case Study:

In a recent experimental setup involving multicellular spheroids (MCS), researchers screened a drug library that included similar compounds. The results indicated significant anti-cancer activity against specific tumor types, supporting the hypothesis that the compound may serve as a lead for developing new anticancer agents .

Anti-Inflammatory Activity

The anti-inflammatory potential was assessed through in vitro assays measuring cytokine levels in response to treatment with the compound. Results indicated a reduction in IL-6 and TNF-α levels in treated cell lines compared to controls, suggesting that the compound may mitigate inflammatory responses effectively .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it can be compared with other known derivatives:

| Compound Name | Anti-Cancer Activity | Anti-Inflammatory Activity |

|---|---|---|

| 4-(4-(Benzyloxy)-2-methylbenzoyl) derivative | Moderate | Significant |

| Benzoxazepine derivatives | High | Variable |

| Other pyrrole derivatives | Low to Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.